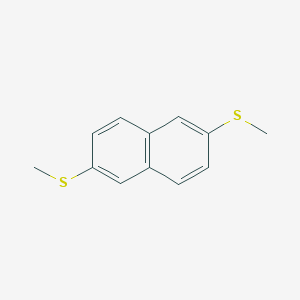

2,6-Bis-(methylthio)naphthalene

Description

BenchChem offers high-quality 2,6-Bis-(methylthio)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis-(methylthio)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(methylsulfanyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDUPYZJDYFJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143490 | |

| Record name | Naphthalene, 2,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-77-1 | |

| Record name | Naphthalene, 2,6-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Bis-(methylthio)naphthalene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,6-Bis-(methylthio)naphthalene, a key building block in the development of advanced organic materials and potential pharmaceutical agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies involved in the synthesis of this target molecule. Two primary synthetic strategies are explored in detail: the Newman-Kwart rearrangement starting from 2,6-dihydroxynaphthalene and a palladium-catalyzed cross-coupling approach using 2,6-dibromonaphthalene. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of 2,6-Bis-(methylthio)naphthalene

2,6-Bis-(methylthio)naphthalene is a sulfur-containing aromatic compound with a growing presence in materials science and medicinal chemistry. The introduction of methylthio groups onto the naphthalene scaffold imparts unique electronic and structural properties, making it a valuable precursor for the synthesis of organic semiconductors, conducting polymers, and molecules with potential biological activity. The precise 2,6-disubstitution pattern provides a linear and rigid molecular structure, which is often desirable for creating well-ordered materials with anisotropic properties.

The development of efficient and scalable synthetic routes to 2,6-Bis-(methylthio)naphthalene is therefore of paramount importance for advancing research in these fields. This guide will provide a detailed examination of two robust synthetic pathways, offering insights into the selection of starting materials, reaction mechanisms, and experimental protocols.

Synthetic Strategies and Mechanistic Insights

Two principal retrosynthetic disconnections for 2,6-Bis-(methylthio)naphthalene lead to two distinct and viable synthetic strategies. The first involves the formation of carbon-sulfur bonds via a rearrangement reaction on a dihydroxynaphthalene core, while the second relies on the direct introduction of the methylthio groups onto a pre-functionalized dibromonaphthalene scaffold.

The Newman-Kwart Rearrangement Pathway: From Phenols to Thiophenols

The Newman-Kwart rearrangement is a powerful thermal reaction that converts an O-aryl thiocarbamate into the corresponding S-aryl thiocarbamate. This intramolecular rearrangement provides a reliable method for the synthesis of thiophenols from readily available phenols.[1][2] The overall synthetic sequence from 2,6-dihydroxynaphthalene to 2,6-Bis-(methylthio)naphthalene via this pathway involves four key steps:

-

Formation of the Bis(O-aryl dimethylthiocarbamate): 2,6-Dihydroxynaphthalene is reacted with dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding bis(O-aryl dimethylthiocarbamate).

-

Newman-Kwart Rearrangement: The bis(O-aryl dimethylthiocarbamate) is heated to a high temperature to induce the intramolecular rearrangement to the bis(S-aryl dimethylthiocarbamate).

-

Hydrolysis: The resulting bis(S-aryl dimethylthiocarbamate) is hydrolyzed under basic conditions to yield 2,6-naphthalenedithiol.

-

Methylation: The dithiol is then methylated using a suitable methylating agent, such as methyl iodide, to afford the final product, 2,6-Bis-(methylthio)naphthalene.

The driving force for the Newman-Kwart rearrangement is the thermodynamic stability of the carbon-oxygen double bond in the product compared to the carbon-sulfur double bond in the starting material.[1]

Logical Flow of the Newman-Kwart Rearrangement Pathway:

Caption: Synthetic workflow for 2,6-Bis-(methylthio)naphthalene via the Newman-Kwart rearrangement.

Palladium-Catalyzed Cross-Coupling: A Modern Approach

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3] For the synthesis of 2,6-Bis-(methylthio)naphthalene, a plausible approach involves the palladium-catalyzed coupling of 2,6-dibromonaphthalene with a methylthiolating agent. While various sulfur sources can be employed, the use of sodium thiomethoxide or a three-component system with a sulfur source and a methyl source are viable options.[4]

The catalytic cycle for such a transformation typically involves:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2,6-dibromonaphthalene to form a palladium(II) intermediate.

-

Transmetalation (or equivalent): The methylthiolating agent transfers the methylthio group to the palladium center.

-

Reductive Elimination: The palladium(II) intermediate undergoes reductive elimination to form the carbon-sulfur bond and regenerate the palladium(0) catalyst.

This methodology offers the advantage of potentially milder reaction conditions compared to the high temperatures required for the Newman-Kwart rearrangement.

Conceptual Workflow for Palladium-Catalyzed Thiomethylation:

Caption: Conceptual diagram of the palladium-catalyzed synthesis of 2,6-Bis-(methylthio)naphthalene.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of 2,6-Bis-(methylthio)naphthalene via the two strategies discussed.

Protocol 1: Synthesis via Newman-Kwart Rearrangement

This protocol is adapted from the general procedure for the synthesis of thiophenols from phenols.[5]

Step 1: Synthesis of 2,6-Bis(O-naphthyl dimethylthiocarbamate)

-

To a solution of 2,6-dihydroxynaphthalene (1.60 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of dimethylthiocarbamoyl chloride (2.72 g, 22.0 mmol) in anhydrous THF (20 mL) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired bis(O-aryl dimethylthiocarbamate).

Step 2: Newman-Kwart Rearrangement to 2,6-Bis(S-naphthyl dimethylthiocarbamate)

-

Place the purified bis(O-aryl dimethylthiocarbamate) (from Step 1) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Heat the flask in a sand bath to 250-270 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude product, the bis(S-aryl dimethylthiocarbamate), can be used directly in the next step or purified by recrystallization.

Step 3: Hydrolysis to 2,6-Naphthalenedithiol

-

To the crude bis(S-aryl dimethylthiocarbamate) from Step 2, add a solution of potassium hydroxide (2.24 g, 40.0 mmol) in ethanol (50 mL) and water (10 mL).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,6-naphthalenedithiol.

Step 4: Methylation to 2,6-Bis-(methylthio)naphthalene

-

Dissolve the 2,6-naphthalenedithiol from Step 3 in anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Add potassium carbonate (2.76 g, 20.0 mmol) and methyl iodide (2.84 g, 20.0 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to give 2,6-Bis-(methylthio)naphthalene as a solid.

Protocol 2: Synthesis via Palladium-Catalyzed Cross-Coupling

This protocol is a proposed method based on established palladium-catalyzed thiomethylation procedures.[4]

-

To a flame-dried Schlenk tube, add 2,6-dibromonaphthalene (2.86 g, 10.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.092 g, 0.1 mmol), and Xantphos (0.116 g, 0.2 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous dioxane (50 mL) and sodium thiomethoxide (1.54 g, 22.0 mmol).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane) to afford 2,6-Bis-(methylthio)naphthalene.

Characterization of 2,6-Bis-(methylthio)naphthalene

Thorough characterization of the synthesized 2,6-Bis-(methylthio)naphthalene is crucial to confirm its identity and purity. The following data provides a reference for the expected analytical results.

| Property | Value |

| Molecular Formula | C₁₂H₁₂S₂[3] |

| Molecular Weight | 220.36 g/mol [6] |

| CAS Number | 10075-77-1[6] |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.66 (s, 2H), 7.61 (d, J = 8.6 Hz, 2H), 7.28 (dd, J = 8.6, 1.8 Hz, 2H), 2.54 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.2, 131.8, 129.4, 127.8, 125.3, 15.9 |

Note: The NMR data is based on predicted values and should be confirmed by experimental analysis.

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic pathways for the preparation of 2,6-Bis-(methylthio)naphthalene. The Newman-Kwart rearrangement offers a classic and reliable route starting from the readily available 2,6-dihydroxynaphthalene, while the palladium-catalyzed cross-coupling of 2,6-dibromonaphthalene represents a more modern approach with the potential for milder reaction conditions. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the research laboratory. The provided protocols and characterization data serve as a valuable resource for scientists and researchers engaged in the synthesis of this important naphthalene derivative.

References

- Newman, M. S.; Karnes, H. A. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. J. Org. Chem.1966, 31 (12), 3980–3984.

- Lloyd-Jones, G. C.; Moseley, J. D.; Renny, J. S.

- Wang, M.; Qiao, Z.; Zhao, J.; Jiang, X. Palladium-Catalyzed Thiomethylation via a Three-Component Cross-Coupling Strategy. Org. Lett.2018, 20 (19), 6193–6197.

- Newman, M. S.; Fones, W. S.; Renoll, M. W. 2-Naphthalenethiol. Org. Synth.1948, 28, 74.

-

PubChem. Naphthalene, 2,6-bis(methylthio)-. [Link]

Sources

A Predictive Spectroscopic Guide to 2,6-Bis-(methylthio)naphthalene

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2,6-Bis-(methylthio)naphthalene (CAS 10075-77-1). In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures—naphthalene, 2,6-dimethylnaphthalene, and thioanisole—to forecast the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar naphthalene derivatives. Detailed, field-proven protocols for data acquisition are also provided to ensure methodological rigor in experimental settings.

Introduction and Molecular Structure Analysis

2,6-Bis-(methylthio)naphthalene is an aromatic compound featuring a naphthalene core symmetrically substituted at the 2 and 6 positions with methylthio (-SMe) groups. Its molecular formula is C₁₂H₁₂S₂, and it has a molecular weight of approximately 220.36 g/mol [1]. The symmetrical nature of the molecule (C₂h point group) is a critical determinant of its spectroscopic signature, particularly in NMR, where it simplifies the expected signal patterns by rendering certain nuclei chemically equivalent.

The methylthio substituents are expected to influence the electronic environment of the naphthalene ring through the sulfur atom's ability to act as a weak π-donor via its lone pairs and a σ-acceptor due to its electronegativity. This will, in turn, affect the chemical shifts of the aromatic protons and carbons.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predictions below are based on data from naphthalene, 2,6-dimethylnaphthalene, and the known substituent effects of the methylthio group.

The C₂h symmetry of 2,6-Bis-(methylthio)naphthalene significantly simplifies its ¹H NMR spectrum. We predict three distinct signals: two for the aromatic protons and one for the methyl protons.

-

Aromatic Protons: The naphthalene ring has three types of aromatic protons: H1/H5, H3/H7, and H4/H8. Due to the substitution at positions 2 and 6, the H3/H7 protons are adjacent to the -SMe groups, while the H1/H5 and H4/H8 protons are further away. This will result in three unique aromatic proton environments. We expect the following signals:

-

A singlet for H1 and H5.

-

A doublet for H4 and H8.

-

A doublet of doublets for H3 and H7. For 2,6-dimethylnaphthalene, the aromatic protons appear at δ 7.63 (s, 2H), 7.69 (d, 2H), and 7.28 (dd, 2H)[2]. The -SMe group is slightly more electron-donating than a methyl group, which should cause a slight upfield shift for the adjacent protons.

-

-

Methyl Protons: The six protons of the two equivalent methyl groups (-SCH₃) will appear as a single, sharp singlet. In thioanisole (methyl phenyl sulfide), this signal appears around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Bis-(methylthio)naphthalene (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 - 7.8 | s | 2H | H-1, H-5 | Peri-protons to the other ring, deshielded. |

| ~ 7.6 - 7.7 | d | 2H | H-4, H-8 | Aromatic protons ortho to the bridgehead carbons. |

| ~ 7.2 - 7.3 | dd | 2H | H-3, H-7 | Aromatic protons ortho to the -SMe group, shielded. |

| ~ 2.5 | s | 6H | -SCH₃ | Based on thioanisole chemical shift[3]. |

Due to the molecule's symmetry, we expect to see six distinct signals in the broadband-decoupled ¹³C NMR spectrum: four for the aromatic carbons and one for the methyl carbons, plus one for the carbon attached to the sulfur. For naphthalene, the carbon signals appear at δ 128.1 (C1/4/5/8), 125.9 (C2/3/6/7), and 133.6 (C9/10).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Bis-(methylthio)naphthalene (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 135 - 138 | C-2, C-6 | Ipso-carbons attached to sulfur, deshielded. |

| ~ 133 - 135 | C-9, C-10 | Bridgehead carbons, similar to naphthalene[4]. |

| ~ 128 - 130 | C-4, C-8 | Aromatic CH carbons. |

| ~ 125 - 127 | C-1, C-5 | Aromatic CH carbons. |

| ~ 124 - 126 | C-3, C-7 | Aromatic CH carbons ortho to the -SMe group. |

| ~ 15 - 17 | -SCH₃ | Typical range for a methyl group attached to sulfur. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will likely result in a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular weight is 220.36. Therefore, the molecular ion peak (M⁺) is predicted to be strong at m/z = 220.

-

Isotope Peaks: The presence of two sulfur atoms will lead to a significant M+2 peak. The natural abundance of ³⁴S is ~4.2%. For a molecule with two sulfur atoms, the intensity of the M+2 peak will be approximately 8.4% of the M⁺ peak.

-

Fragmentation: Key fragmentation pathways are expected to involve the loss of a methyl radical and the cleavage of the C-S bond.

-

Loss of a methyl group: [M - CH₃]⁺ at m/z = 205. This is often a very stable fragment.

-

Loss of a thio-methyl group: [M - SCH₃]⁺ at m/z = 173.

-

Further fragmentation: Subsequent fragmentation of the naphthalene core could lead to smaller ions, similar to those seen in the mass spectrum of naphthalene itself (e.g., m/z = 128)[1][5][6].

-

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| Predicted m/z | Proposed Fragment | Rationale |

| 220 | [C₁₂H₁₂S₂]⁺ | Molecular Ion (M⁺) |

| 222 | [C₁₂H₁₂³⁴S₂]⁺ | M+2 Isotope Peak |

| 205 | [C₁₁H₉S₂]⁺ | Loss of a methyl radical (•CH₃) |

| 173 | [C₁₁H₉S]⁺ | Loss of a thiomethyl radical (•SCH₃) |

| 128 | [C₁₀H₈]⁺ | Naphthalene cation radical from further fragmentation. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations of the aromatic ring and the methyl groups.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range[7][8].

-

C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending: In-plane C-H bending vibrations will be found in the 1300-1000 cm⁻¹ region. Out-of-plane (OOP) C-H bending is particularly diagnostic for the substitution pattern. For a 2,6-disubstituted naphthalene, a strong absorption is expected around 880-840 cm⁻¹. Naphthalene itself shows a strong OOP band around 782 cm⁻¹[9].

-

C-S Stretching: The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium to Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |

| 1440 - 1430 | Asymmetric -CH₃ Bend | Medium |

| 1380 - 1370 | Symmetric -CH₃ Bend | Medium |

| 880 - 840 | Aromatic C-H Out-of-Plane Bend | Strong |

| 700 - 600 | C-S Stretch | Weak |

Experimental Protocols

The following are standardized, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

NMR Data Acquisition Workflow

Caption: Workflow for NMR Data Acquisition and Processing.

Mass Spectrometry (EI-MS) Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

FTIR Spectroscopy Workflow

Caption: Workflow for FTIR Spectroscopy of a Solid Sample.

Conclusion

This guide establishes a comprehensive, albeit predictive, spectroscopic profile for 2,6-Bis-(methylthio)naphthalene. By drawing on the established spectral characteristics of naphthalene, 2,6-dimethylnaphthalene, and thioanisole, we have constructed a reliable forecast for its ¹H NMR, ¹³C NMR, mass spectrometric, and infrared data. The high degree of symmetry in the target molecule is the dominant factor in simplifying its NMR spectra. The provided protocols offer a standardized approach for researchers to acquire high-quality experimental data, which can then be validated against the predictions outlined herein. This work serves as a foundational resource for any future analytical studies involving this compound.

References

-

AIP Publishing. (n.d.). The Infrared Spectra of Naphthalene Crystals, Vapor, and Solutions. The Journal of Chemical Physics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naphthalene. PubChem Compound Database. Retrieved from [Link]

-

NASA Ames Research Center. (n.d.). Mid-IR Spectra of Naphthalene in H₂O. The Astrophysics & Astrochemistry Laboratory. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in electrical discharge. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FT-IR spectrum of naphthalene measured at 400 C in the heated cell. Retrieved from [Link]

-

Hudgins, D. M., & Sandford, S. A. (1998). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. The Astrophysical Journal, 500(1), 344-357. Retrieved from [Link]

-

Maltseva, E., et al. (2018). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics, 20(33), 21550-21561. Retrieved from [Link]

-

Ivanova, G., & Stoyanov, S. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(4), 48. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethylnaphthalene. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1R-(1α,7β,8aα)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Peking University. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethyl-naphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

-

Chinese Journal of Chemical Physics. (2023). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thioanisole. PubChem Compound Database. Retrieved from [Link]

-

Loudon, G. M. (n.d.). Mass Spectrometry and Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 2-methylnaphthalene (C11H10). Retrieved from [Link]

-

Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055-2062. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpentane. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Thioanisole - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Naphthalene(91-20-3) MS spectrum [chemicalbook.com]

- 6. Naphthalene [webbook.nist.gov]

- 7. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

"CAS number 10075-77-1 properties"

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS No. 10075-77-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-methylpyridine (CAS No. 10075-77-1), a pivotal heterocyclic intermediate in modern medicinal chemistry. This document delves into its core physicochemical properties, provides a validated, high-yield synthesis protocol, and explores its reactivity and strategic application as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors. The narrative emphasizes the causality behind experimental choices and analytical validation, equipping researchers with actionable insights for its effective utilization in drug discovery pipelines.

Core Molecular Data and Physicochemical Properties

2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative whose structural arrangement of functional groups—a nucleophilic amino group, a versatile bromine handle for cross-coupling, and a methyl group—makes it a highly valuable building block.[1] Its key identifiers and properties are summarized below.

Table 1: Core Properties of 2-Amino-5-bromo-4-methylpyridine

| Property | Value | Source(s) |

| CAS Number | 10075-77-1 (also cited as 98198-48-2) | |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| IUPAC Name | 5-bromo-4-methylpyridin-2-amine | [2] |

| Appearance | Pale yellow to brown crystalline solid | [3][4] |

| Melting Point | 148-151 °C | [5] |

| Solubility | Soluble in Methanol, DMF | [5][6] |

| SMILES | Cc1cc(N)ncc1Br | |

| InChI Key | JDNCMHOKWINDKI-UHFFFAOYSA-N |

Note on CAS Number: While 10075-77-1 is the topic number, the CAS number 98198-48-2 is more frequently cited in chemical supplier databases and literature for this compound.[2]

Synthesis and Mechanistic Considerations

The most robust and widely adopted method for synthesizing 2-Amino-5-bromo-4-methylpyridine is the selective electrophilic bromination of 2-Amino-4-methylpyridine.[7]

Causality of Method Selection: The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. Unlike harsher reagents like Br₂, NBS allows for a more controlled, mono-bromination of the electron-rich pyridine ring.[8] The amino group at the C2 position and the methyl group at the C4 position are both electron-donating, activating the ring towards electrophilic substitution. The C5 position is sterically accessible and electronically favored (para to the strongly activating amino group), leading to high regioselectivity.[9] The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the reagents effectively.[8]

Detailed Experimental Protocol: Synthesis via Electrophilic Bromination

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine with high yield and purity by selectively brominating 2-Amino-4-methylpyridine at the C5 position.[3]

Materials & Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer and dropping funnel

-

Ice bath

-

Thin Layer Chromatography (TLC) apparatus

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In the three-neck flask, dissolve 2-Amino-4-methylpyridine (1.0 eq., e.g., 30 g, 277.8 mmol) in DMF (e.g., 150 ml). Cool the solution to 0 °C using an ice bath.[8]

-

Addition of Brominating Agent: Prepare a solution of NBS (1.0 eq., e.g., 49.44 g, 277.8 mmol) in DMF. Add this solution dropwise to the cooled starting material solution. Meticulous temperature control is critical; maintaining a low temperature minimizes the formation of the 2-Amino-4-methyl-3,5-dibromopyridine by-product.[7]

-

Reaction Progression: After complete addition, allow the mixture to warm to room temperature (approx. 20°C) and stir for 8-10 hours.[4]

-

Monitoring: Monitor the reaction's completion by TLC, ensuring the complete consumption of the 2-Amino-4-methylpyridine spot.[7]

-

Work-up and Isolation: Upon completion, pour the reaction mixture into a larger volume of water. This will precipitate the product as a brown solid.[4][8]

-

Purification: Filter the crude solid using a Büchner funnel and wash thoroughly with water. Dry the solid. Further purify the product by washing with acetonitrile (e.g., 164 ml) to remove residual impurities. Filter and dry the final product under vacuum.[4][8]

Expected Outcome: This protocol reliably yields the target compound as a brown solid with a reported yield of approximately 80%.[4][8]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Reactivity and Role in Drug Development

The synthetic utility of 2-Amino-5-bromo-4-methylpyridine is anchored in the distinct reactivity of its functional groups. The bromine atom at the C5 position is the primary handle for molecular elaboration, serving as an electrophilic site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[1][8] This versatility allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to build complex molecular architectures.[8]

The 2-aminopyridine moiety itself is a well-established pharmacophore in drug design, particularly for kinase inhibitors.[10][11] It acts as a crucial hydrogen bond donor and/or acceptor, enabling high-affinity interactions with the "hinge" region of the ATP-binding pocket of many protein kinases.[10]

Application as a Scaffold for Kinase Inhibitors

This compound is a foundational building block for a class of targeted therapy drugs that function by blocking the action of protein kinases.[3] Its unique structure allows for synthetic modifications that can be optimized for potency and selectivity against specific kinase targets.

Case Study: Polo-like Kinase 4 (PLK4) Inhibition PLK4 is a master regulator of centriole duplication, a process fundamental to cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which are hallmarks of tumorigenesis.[3] Therefore, inhibiting PLK4 is a validated and promising therapeutic strategy in oncology.[3]

Derivatives synthesized from the 2-Amino-5-bromo-4-methylpyridine scaffold are designed to competitively occupy the ATP-binding site of the PLK4 enzyme.[3] By blocking ATP, they inhibit the kinase's catalytic activity, disrupting the downstream signaling cascade that governs centriole duplication. This leads to cell cycle arrest and can ultimately trigger programmed cell death (apoptosis) in cancer cells.[3]

Caption: Mechanism of PLK4 inhibition by therapeutics derived from the aminopyridine scaffold.

Analytical and Quality Control Protocols

Ensuring the identity and purity of 2-Amino-5-bromo-4-methylpyridine is paramount for its use in regulated drug development environments. A multi-technique approach is required for full characterization.[12]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates due to its high resolution and quantitative accuracy.[13] A reversed-phase method is typically employed for pyridine derivatives.[12]

Objective: To quantify the purity of a synthesized batch of 2-Amino-5-bromo-4-methylpyridine and identify any process-related impurities.

Methodology (Representative):

-

Instrument: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of the compound (typically in the range of 254-280 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets performance criteria (e.g., Relative Standard Deviation (RSD) for peak area < 2.0%, tailing factor between 0.8-1.5).[13]

-

Analysis: Inject the sample solution. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Safety and Handling

2-Amino-5-bromo-4-methylpyridine is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][15]

-

Signal Word: Warning.

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[15]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[15]

-

-

Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), safety glasses/goggles, and chemical-resistant gloves is required.

Conclusion

2-Amino-5-bromo-4-methylpyridine is more than a simple chemical intermediate; it is a strategically designed scaffold that offers a robust entry point into the synthesis of complex, biologically active molecules. Its well-defined synthesis, predictable reactivity, and proven utility as a pharmacophore for kinase inhibition make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in the advancement of targeted therapeutics.

References

- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). Benchchem. Retrieved January 22, 2026.

- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. (2025, December). Benchchem. Retrieved January 22, 2026.

- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem. Retrieved January 22, 2026.

- The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5- bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. (n.d.). Benchchem. Retrieved January 22, 2026.

- Role of 2-Amino-5-Bromo-4-Methylpyridine (CAS No.: 98198-48-2). (2025, June 4). SACH. Retrieved January 22, 2026.

- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (n.d.). Benchchem. Retrieved January 22, 2026.

- Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. (n.d.). Benchchem. Retrieved January 22, 2026.

- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem. Retrieved January 22, 2026.

- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem. Retrieved January 22, 2026.

- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. (n.d.). Benchchem. Retrieved January 22, 2026.

-

GHS 11 (Rev.11) SDS Word Download CAS: 98198-48-2 Name: 2-Amino-5-bromo-4-methylpyridine. (n.d.). XiXisys. Retrieved January 22, 2026, from [Link]

-

2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.).

-

Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

Sources

- 1. Role Of Synthesis Intermediate 2-Amino-5-Bromo-4-Methylpyridine [hzsqchem.com]

- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 98198-48-2 Name: 2-Amino-5-bromo-4-methylpyridine [xixisys.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Bis-(methylthio)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,6-Bis-(methylthio)naphthalene (CAS No. 10075-77-1). While this compound holds potential for applications in medicinal chemistry and materials science, a thorough review of publicly available scientific literature reveals a notable scarcity of experimentally determined physical and spectroscopic data. This guide consolidates the available information, primarily from computational predictions, and outlines the standard methodologies for its synthesis and detailed characterization. The intent is to provide a foundational resource for researchers and to highlight the existing knowledge gaps, thereby encouraging further empirical investigation into this promising molecule.

Introduction and Molecular Structure

2,6-Bis-(methylthio)naphthalene is a symmetrically substituted naphthalene derivative. The core structure consists of a naphthalene bicyclic aromatic system with methylthio (-SCH₃) groups attached at the 2 and 6 positions. This substitution pattern can influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, making it an intriguing candidate for various research applications.

Molecular Formula: C₁₂H₁₂S₂[1][2][3][4]

Molecular Weight: 220.36 g/mol [1]

Synonyms: 2,6-bis(methylsulfanyl)naphthalene[2]

CAS Number: 10075-77-1[1][2][3][4]

The structure of 2,6-Bis-(methylthio)naphthalene is depicted below:

Caption: Proposed workflow for the synthesis of 2,6-Bis-(methylthio)naphthalene.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on common organic synthesis techniques for similar transformations.

-

Preparation: To a solution of 2,6-naphthalenedithiol (1 equivalent) in a suitable inert solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (2.2 equivalents), such as potassium carbonate or sodium hydride, portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the resulting mixture at room temperature for 30-60 minutes to ensure the complete formation of the dithiolate.

-

Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent (2.2 equivalents), such as methyl iodide or dimethyl sulfate, dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic and Physical Characterization (Anticipated)

Full experimental characterization is essential to confirm the identity and purity of synthesized 2,6-Bis-(methylthio)naphthalene. The following outlines the expected data and the methodologies to obtain them.

Melting Point

The melting point is a critical indicator of purity. Due to the symmetrical nature of the molecule, a relatively sharp melting point is expected for the pure compound. A commercial supplier, Pharmaffiliates, suggests a storage condition of "2-8°C Refrigerator," which may imply that the compound is a solid at room temperature with a relatively low melting point.[3]

Experimental Protocol: A small sample of the purified solid is packed into a capillary tube and the melting point is determined using a standard melting point apparatus.

Solubility

The solubility profile is crucial for applications in drug development and materials science. Based on its structure, 2,6-Bis-(methylthio)naphthalene is expected to be soluble in common organic solvents and have low solubility in water.

Experimental Protocol: The solubility can be determined by adding increasing amounts of the compound to a fixed volume of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, toluene, hexane) at a controlled temperature and observing the point of saturation.

Spectroscopic Analysis

-

¹H NMR: Due to the molecule's C₂ symmetry, the proton NMR spectrum is expected to be relatively simple. Signals corresponding to the methyl protons and three distinct aromatic protons should be observed.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals for the methyl carbons and the six unique carbons of the naphthalene ring are anticipated.

Experimental Protocol: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the naphthalene ring, and C-S stretching of the methylthio groups.

Experimental Protocol: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

Experimental Protocol: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to obtain the mass-to-charge ratio of the molecular ion.

Potential Applications and Future Research

Derivatives of naphthalene are widely studied for their potential applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of sulfur-containing functional groups can impart unique biological activities and material properties.

For researchers in drug development, 2,6-Bis-(methylthio)naphthalene could serve as a scaffold for the synthesis of novel therapeutic agents. The methylthio groups can be further functionalized or may themselves contribute to biological activity.

In materials science, naphthalene derivatives are investigated for their electronic and optical properties. The sulfur atoms in 2,6-Bis-(methylthio)naphthalene could facilitate interactions with metal surfaces or influence the material's charge transport characteristics.

A significant opportunity exists for the scientific community to perform a comprehensive experimental characterization of 2,6-Bis-(methylthio)naphthalene. The publication of its detailed physical and spectroscopic properties would be a valuable contribution to the chemical literature.

Conclusion

This technical guide has summarized the currently available, albeit limited, information on the physical properties of 2,6-Bis-(methylthio)naphthalene. While computational data provides a useful starting point, there is a clear and pressing need for thorough experimental validation of these properties. The proposed synthetic and characterization workflows offer a roadmap for researchers to undertake this important work, which will undoubtedly facilitate the exploration of this compound's potential in various scientific disciplines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139090, Naphthalene, 2,6-bis(methylthio)-. [Link]

-

Pharmaffiliates. 2,6-BIS-(METHYLTHIO)NAPHTHALENE. [Link]

- U.S. Patent No. US4581380A. 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139090, 2,6-Bis(methylthio)naphthalene. [Link]

-

Pharmaffiliates. 10075-77-1| Chemical Name : 2,6-BIS-(METHYLTHIO)NAPHTHALENE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7055, 2-Methylnaphthalene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3017163, Naphthalene, 2,6-diethyl-. [Link]

-

National Center for Biotechnology Information. PubChem Substance Record for SID 319808389, Melting point standard 79-81C, analytical standard. [Link]

-

Ottokemi. 2-Methyl naphthalene, 97% 91-57-6. [Link]

Sources

"electrochemical properties of naphthalene thioethers"

An In-depth Technical Guide to the Electrochemical Properties of Naphthalene Thioethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene thioethers, a class of organic molecules integrating the polycyclic aromatic naphthalene core with a sulfur-containing thioether linkage, are emerging as compounds of significant interest in materials science and medicinal chemistry. The unique electronic properties arising from the interplay between the electron-rich naphthalene ring system and the redox-active sulfur atom bestow upon these molecules a rich and tunable electrochemical behavior. Understanding these properties is paramount for their application in diverse fields such as organic electronics, sensing, and the development of redox-responsive therapeutic agents. This guide provides a comprehensive exploration of the synthesis, electrochemical characterization, and redox behavior of naphthalene thioethers, offering field-proven insights and detailed experimental protocols for researchers in the field.

The extended π-conjugated system of the naphthalene moiety provides a stable framework with inherent redox activity.[1][2] The introduction of a thioether group (-S-R) can significantly modulate these properties. The sulfur atom, with its lone pairs of electrons, can be oxidized to sulfoxide and sulfone, and can also participate in the formation of radical cations.[3][4] This combination of a redox-active core and a modifiable, redox-active substituent makes naphthalene thioethers highly versatile building blocks for functional materials.

This technical guide will delve into the fundamental aspects of naphthalene thioether electrochemistry, providing a self-validating system of protocols and mechanistic explanations to empower researchers to explore and harness the potential of these fascinating molecules.

PART 1: Synthesis of Naphthalene Thioethers

The synthesis of naphthalene thioethers can be achieved through various established methods in organic chemistry. A common and effective approach involves the nucleophilic substitution of a leaving group on the naphthalene ring with a thiol or thiolate.

General Synthetic Strategy: Nucleophilic Aromatic Substitution

A prevalent method for synthesizing aryl thioethers is the reaction of an aryl halide with a thiol in the presence of a base. For naphthalene thioethers, this typically involves the reaction of a bromo- or iodonaphthalene with a desired thiol.

Caption: General reaction scheme for the synthesis of naphthalene thioethers via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 1-(Methylthio)naphthalene

This protocol details the synthesis of a simple naphthalene thioether, 1-(methylthio)naphthalene, from 1-bromonaphthalene and methanethiol.

Materials:

-

1-Bromonaphthalene

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1-bromonaphthalene (1.0 equiv), sodium thiomethoxide (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(methylthio)naphthalene.

PART 2: Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful and widely used technique to investigate the redox properties of electroactive species like naphthalene thioethers.[5] It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the generated radical ions.

Principles of Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials (Ep) correspond to the potentials at which the rates of oxidation or reduction are at a maximum.

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry of a Naphthalene Thioether

Materials:

-

Naphthalene thioether sample

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M)

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Potentiostat

-

Inert gas for deoxygenation (Nitrogen or Argon)

Procedure:

-

Prepare a 1-5 mM solution of the naphthalene thioether in the chosen solvent containing 0.1 M TBAPF₆.

-

Assemble the three-electrode cell with a polished working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the potential window to a range where the redox events of interest are expected. For naphthalene thioethers, a range of -2.5 V to +2.0 V vs. Ag/AgCl is a good starting point.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

Perform multiple scans to check for reproducibility and any changes in the voltammogram over time, which might indicate decomposition of the electrochemically generated species.

-

At the end of the experiment, it is good practice to record a voltammogram of a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, to reference the measured potentials.

PART 3: Unraveling the Redox Behavior

The electrochemical properties of naphthalene thioethers are a composite of the redox behavior of the naphthalene core and the thioether functionality.

The Naphthalene Core: An Electron Sponge

The naphthalene ring system can accept and donate electrons. The reduction of naphthalene typically proceeds in two one-electron steps to form the radical anion and then the dianion.[6] The oxidation of naphthalene is generally more difficult and often leads to the formation of a radical cation that can undergo subsequent reactions.[7][8] The redox potentials of the naphthalene core are sensitive to the nature and position of substituents. Electron-donating groups will make oxidation easier (less positive potential) and reduction harder (more negative potential), while electron-withdrawing groups will have the opposite effect.[5]

The Thioether Group: A Redox-Active Center

Thioethers are known to undergo oxidation, typically in two successive one-electron steps, to form a sulfoxide and then a sulfone. The initial oxidation often involves the formation of a thioether radical cation (R₂S•⁺).[4] The stability of this radical cation is influenced by the nature of the groups attached to the sulfur atom. Aryl thioethers, such as naphthalene thioethers, can stabilize the radical cation through resonance with the aromatic ring.

Naphthalene Thioethers: A Synergistic System

In naphthalene thioethers, the thioether group acts as an electron-donating substituent on the naphthalene ring. This has several consequences for the overall electrochemical behavior:

-

Easier Oxidation: The electron-donating nature of the thioether group lowers the oxidation potential of the naphthalene ring, making it easier to form the radical cation. The initial oxidation is often centered on the sulfur atom, but the resulting positive charge is delocalized over the entire naphthalene-thioether system.

-

More Difficult Reduction: Conversely, the electron-donating thioether group makes the reduction of the naphthalene ring more difficult, shifting the reduction potentials to more negative values.

-

Formation of Radical Cations: The one-electron oxidation of a naphthalene thioether leads to the formation of a radical cation. The stability and subsequent reactivity of this species are of great interest. Depending on the conditions, it may be stable, dimerize, or react with nucleophiles in the solution.[4][7]

Caption: Proposed initial oxidation pathway for a naphthalene thioether.

Quantitative Data: Redox Potentials

The following table provides a hypothetical summary of how substituents on the naphthalene ring and the alkyl/aryl group on the sulfur might influence the first oxidation potential (Epa1) of a naphthalene thioether. These are illustrative values and actual potentials will depend on the specific molecule and experimental conditions.

| Naphthalene Substituent (at C4) | Thioether Group (R in -SR) | Expected Epa1 (V vs. Fc/Fc⁺) |

| -H | -CH₃ | ~ +0.8 |

| -OCH₃ (Electron Donating) | -CH₃ | ~ +0.6 |

| -CN (Electron Withdrawing) | -CH₃ | ~ +1.1 |

| -H | -Ph | ~ +0.9 |

PART 4: Factors Influencing Electrochemical Properties

Several experimental parameters can significantly affect the measured electrochemical properties of naphthalene thioethers.

-

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the charged species generated during the redox process. More polar solvents can better solvate the radical ions, potentially shifting the redox potentials.

-

Supporting Electrolyte: The nature of the supporting electrolyte can also play a role. The size and charge of the electrolyte ions can affect the double-layer structure at the electrode surface and may interact with the electrochemically generated species.

-

Scan Rate: In cyclic voltammetry, varying the scan rate can provide information about the kinetics of the electron transfer and the stability of the redox products. For a reversible process, the peak separation (ΔEp = Epa - Epc) is close to 59/n mV (where n is the number of electrons) and is independent of the scan rate. For quasi-reversible or irreversible processes, ΔEp increases with the scan rate.

PART 5: Potential Applications

The tunable electrochemical properties of naphthalene thioethers make them promising candidates for a variety of applications.

-

Organic Electronics: The ability to undergo stable and reversible redox processes makes them suitable for use as charge-transporting materials in organic field-effect transistors (OFETs) and as components in organic light-emitting diodes (OLEDs).[9]

-

Redox-Responsive Probes: The change in electronic and optical properties upon oxidation or reduction can be exploited for the development of sensors for specific analytes or for monitoring redox processes in biological systems.

-

Drug Delivery: The thioether linkage can be designed to be cleaved under specific redox conditions, allowing for the controlled release of a therapeutic agent.[3] Thioether oxidation to the more polar sulfoxide or sulfone can be a trigger for drug release.

Conclusion

Naphthalene thioethers represent a versatile class of molecules with rich and tunable electrochemical properties. By understanding the interplay between the naphthalene core and the thioether functionality, researchers can design and synthesize new materials with tailored redox behavior for a wide range of applications. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for the exploration of these promising compounds. Future research in this area will likely focus on the synthesis of more complex naphthalene thioether architectures, the detailed investigation of their radical ion chemistry, and their integration into functional devices and biological systems.

References

- Wiberg, C., Busch, M., Evenäs, L., & Ahlberg, E. (2021). The electrochemical response of core-functionalized naphthalene diimides. Electrochimica Acta, 367, 137480.

- Syllabus for Chemistry (SCQP08). (2025).

- Electrochemical properties of tetra (naphthalene thiol)cobalt(II) phthalocyanine complex integrated with multi-walled carbon nanotubes. (n.d.).

- Electrochemical Dehydrogenative sp2-Coupling Reaction of Naphthols Accessing a Polycyclic Naphthalenone Motif. (2024). PMC.

- Structures of the four naphthalene derivatives. 1- and 2- (6-acetylthio. (n.d.).

- Electrochemical Properties of Naphthalene Diimide. (2018).

- Voltammetric oxidation of naphthalene derivatives. (2025).

- The role of fused thiophene and naphthalene diimide (NDI) in shaping the optical and electrical properties of donor-acceptor polymers. (2024). White Rose Research Online.

- Naphthalene Monoimides with Peri-Annulated Disulfide Bridge—Synthesis and Electrochemical Redox Activity. (2023). MDPI.

- Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. (2026).

- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.).

- Synthesis of Some Substituted Naphthalenes as Potential Intermediates for Polyethers and Terpenoids. (n.d.).

- The role of fused thiophene and naphthalene diimide (NDI) in shaping the optical and electrical properties of donor-acceptor polymers. (2024).

- On the Savéant's Concerted/Stepwise Model.

- Generation of radical-cations from naphthalene and some derivatives, both by photoionization and reaction with SO4–˙: formation and reactions studied by laser flash photolysis. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Organosulfur compound. (n.d.). Britannica.

- Reactivity profiles of naphthalene radical-anion ( I ) and dianions ( II. (n.d.).

- Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. (2026). Organic Letters.

- Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts.

- Novel naphthalene diimides and a cyclophane thereof: synthesis, characterization, photophysical and electrochemical properties. (2003). PubMed.

- Cyclic voltammetry of the naphthalene oligomers. (n.d.).

- The Role of Naphthalene and Anthracene Derivatives in Modern OLED Technology. (n.d.).

- Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage. (n.d.). ChemRxiv.

- Structures of the naphthalene radical cation and its two... (n.d.).

- Buckminsterfullerene. (n.d.). Wikipedia.

- Dicarbonyl products of the OH radical-initiated reactions of naphthalene and the Cl- and C2-alkylnaphthalenes. (n.d.). PubMed.

- Mononuclear Non-Heme Iron(III)-Peroxo Complexes in Oxidative N-Demethylation Reaction as a Chemical Model Study of Rieske Oxygenases. (2026).

- Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. (n.d.). Chemical Science.

- Organosulfur chemistry. (n.d.). Wikipedia.

- Organosulfur Compounds in Organic Synthesis. (2025). YouTube.

- Thiols, thioethers, and related compounds as sources of C-centred radicals. (2013). Chemical Society Reviews.

- Electrochemistry of Sulfur and Polysulfides in Ionic Liquids. (n.d.).

- Advances of Organosulfur Materials for Rechargeable Metal B

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organosulfur compound - Sulfides, Chemistry, Reactions | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Generation of radical-cations from naphthalene and some derivatives, both by photoionization and reaction with SO4–˙: formation and reactions studied by laser flash photolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Sulfur-Containing Naphthalene Derivatives

Abstract

The naphthalene scaffold is a cornerstone in the development of high-performance materials and pharmaceuticals, prized for its rigid, aromatic structure.[1] The incorporation of sulfur-containing functional groups—such as sulfides, sulfoxides, and sulfones—into this framework gives rise to a class of derivatives with unique physicochemical properties.[2] Among these, thermal stability is a critical parameter that dictates their suitability for applications ranging from advanced polymers in aerospace and electronics to the processing and shelf-life of active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the factors governing the thermal stability of these compounds, details robust methodologies for their evaluation, and discusses the underlying decomposition mechanisms, offering a critical resource for researchers in materials science and drug development.

Introduction: The Nexus of Structure and Stability

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile building block for organic materials due to its inherent structural stability and commercial availability.[1] When functionalized with sulfur, the resulting derivatives gain properties essential for a multitude of applications. For instance, poly(arylene sulfide) and poly(ether sulfone)s are renowned for their exceptional thermal and chemical resistance, making them invaluable as high-temperature engineering plastics.[3] In medicinal chemistry, the naphthalene core is present in numerous drugs, and understanding the thermal stability of sulfur-containing analogues is paramount for formulation, manufacturing, and storage protocols.[4][5]

The thermal stability of these molecules is not an intrinsic, monolithic property but rather a complex interplay of the naphthalene core, the oxidation state of the sulfur atom, the nature of the substituents, and the overall molecular architecture. This guide dissects these relationships to provide a predictive and analytical framework for scientists and engineers.

Fundamental Principles of Thermal Stability

The temperature at which a molecule begins to decompose is fundamentally linked to the energy required to break its weakest chemical bonds. In sulfur-containing naphthalene derivatives, the key bonds influencing stability are the Carbon-Sulfur (C-S), Sulfur-Sulfur (S-S) (in the case of polysulfides), and Sulfur-Oxygen (S-O) bonds.

The Influence of the Sulfur Oxidation State

The oxidation state of the sulfur atom is arguably the most significant factor determining the thermal stability of the functional group. The general trend observed is:

Sulfide (-S-) < Sulfoxide (-SO-) < Sulfone (-SO₂-)

-

Sulfides (Thioethers): The C-S bond in aryl sulfides is relatively robust. However, sulfides can be susceptible to oxidation at elevated temperatures, which can be a pathway to decomposition or conversion to more stable oxidized forms.

-

Sulfoxides: The S-O bond in sulfoxides is weaker than the S-O bonds in sulfones. Thermally, sulfoxides can undergo characteristic elimination reactions or disproportionate.

-

Sulfones: The sulfone group is exceptionally stable. The sulfur atom is in its highest oxidation state (+6), and the S-O bonds are strong and polar, contributing significantly to the overall thermal robustness of the molecule.[3] The high stability of the sulfone linkage is a primary reason for the use of poly(ether sulfone)s in demanding, high-temperature environments.[6]

The Role of the Naphthalene Core and Substituents

The rigid, electron-rich naphthalene system contributes to the overall stability of the molecule. The position of the sulfur substituent (e.g., 1-naphthyl vs. 2-naphthyl) can have a modest effect on stability due to steric and electronic differences. Larger aromatic systems generally exhibit higher stability.[7][8] Additional substituents on the naphthalene ring can either enhance or diminish thermal stability depending on their electronic and steric properties. Electron-withdrawing groups can sometimes stabilize the molecule, while bulky groups may introduce steric strain, potentially lowering the decomposition temperature.

Experimental Evaluation of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for quantitatively assessing the thermal stability of materials.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise data on decomposition temperatures, the presence of residual solvents or water, and the amount of non-volatile residue.

-

Sample Preparation:

-

Ensure the sample is pure and completely dry. Residual solvent can cause mass loss at low temperatures, confounding the interpretation of the decomposition onset.

-

Weigh approximately 3-5 mg of the naphthalenyl sulfone derivative into a ceramic or platinum TGA pan. An accurate initial mass is critical for quantitative analysis.

-

-

Instrument Setup:

-

Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and ensures that the measured mass loss is due to thermal decomposition alone.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C or higher) at a constant heating rate. A standard rate is 10 °C/min. Slower rates can provide better resolution of thermal events, while faster rates can shift decomposition to higher temperatures.

-

-

-

Data Acquisition & Analysis:

-

Record the sample mass as a function of temperature.

-

Plot the mass (%) versus temperature (the TGA curve) and the derivative of the mass loss versus temperature (the DTG curve).

-

Determine Key Parameters:

-

T_onset (Onset Temperature): The temperature at which significant mass loss begins. It is often determined by the intersection of tangents drawn to the pre-decomposition baseline and the steepest part of the mass loss curve.

-

T_d5 / T_d10 (Decomposition Temperature): The temperatures at which 5% or 10% of the initial mass has been lost. T_d5 is a common metric for comparing the stability of different materials.[1]

-

T_peak (Peak Decomposition Temperature): The temperature of the maximum rate of mass loss, identified from the peak of the DTG curve.

-

Char Yield: The percentage of mass remaining at the end of the experiment, which indicates the tendency of the material to form a carbonaceous residue.

-

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC detects thermal events like melting, crystallization, and decomposition, which are associated with enthalpic changes. A decomposition event in DSC typically appears as a broad, irreversible exothermic peak.[10]

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a comprehensive workflow for evaluating the thermal properties of a newly synthesized sulfur-containing naphthalene derivative.

Structure-Stability Relationships: A Comparative Analysis

The systematic modification of molecular structure allows for the fine-tuning of thermal stability. The data compiled from various studies illustrate clear trends.

Impact of Sulfur Linkage

As previously discussed, the oxidation state of sulfur is paramount. Naphthalenyl sulfones consistently exhibit superior thermal stability compared to their corresponding sulfide analogues.

Quantitative Data Summary

The following table summarizes decomposition temperature data for representative naphthalene derivatives, highlighting the impact of different structural features.

| Compound Class | Example Structure | T_d5 (°C) | Key Observations | Reference |

| Naphthalene | Naphthalene | ~218 (Boiling Point) | Baseline aromatic core. | [5] |

| Naphthalene Derivative | Diindenonaphthalene (DIN) | 350 | Shows good intrinsic stability of a larger fused system. | [1] |

| Aryl Sulfide Polymer | Poly(p-phenylene sulfide) | >400 | High stability due to aromatic backbone and C-S bonds. | [3] |

| Aryl Sulfone Polymer | Poly(ether sulfone) w/ Naphthalene units | ~450-500 | Exceptionally high stability conferred by the sulfone group. | [6] |

| Sulfurized Carbon | Sulfurized Polyacrylonitrile (SPAN) | 220-410 (S-S loss) | Initial decomposition is due to weaker S-S bond scission. | [11] |

Note: Direct T_d5 values for simple, monomeric sulfur-containing naphthalene derivatives are not always available in general literature and are often context-specific to the full molecular structure. The table provides data for related, well-studied systems to illustrate the principles.

Mechanisms of Thermal Decomposition

Understanding how these molecules fall apart under thermal stress is crucial for predicting byproducts and designing more stable structures.

Homolytic Bond Cleavage

The primary pathway for the thermal decomposition of many organosulfur compounds is homolytic bond fission, which generates highly reactive radical species.[12] For a naphthalenyl sulfone, the C-S bond is typically the most labile under high thermal stress.

Pathway: Ar-SO₂-R → Ar• + •SO₂-R or Ar-SO₂• + •R

This initial cleavage is followed by a cascade of radical reactions, including hydrogen abstraction, recombination, and fragmentation, ultimately leading to the evolution of volatile products like SO₂ and the formation of a carbonaceous char.[13] The suggestion that sulfinyl sulfones decompose via homolytic fission to generate both sulfinyl and sulfonyl radicals further supports this mechanistic view.[12]

Decomposition Profile in TGA

The decomposition of sulfur-containing polymers often occurs in distinct stages. For example, materials with polysulfide linkages first lose sulfur through the scission of the weaker S-S bonds, followed by the cleavage of the stronger C-S and C-C bonds at higher temperatures.[11][14] This results in a multi-step TGA curve, where each step can be correlated with the cleavage of a specific type of bond.

Implications for Researchers and Drug Development

-